4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone

Description

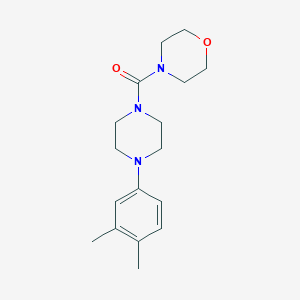

4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic organic compound featuring a piperazine core linked to a morpholine ring via a ketone bridge, with a 3,4-dimethylphenyl substituent on the piperazine moiety. This structure combines aromatic, heterocyclic, and ketonic functionalities, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

[4-(3,4-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-14-3-4-16(13-15(14)2)18-5-7-19(8-6-18)17(21)20-9-11-22-12-10-20/h3-4,13H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYLLPMORFNRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone typically involves the following steps:

Formation of Piperazine Derivative: The piperazine ring is first substituted with a 3,4-dimethylphenyl group.

Introduction of Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in this compound can undergo oxidation under strong acidic or basic conditions. For example:

-

KMnO₄-mediated oxidation in acidic or aqueous environments converts the ketone to a carboxylic acid derivative via intermediate diketone formation.

-

Peracid-mediated epoxidation may occur if conjugated double bonds are present in the morpholine or piperazine rings, though direct evidence for this reaction is limited .

Key Data :

| Reaction Type | Conditions | Product | Yield* | Source |

|---|---|---|---|---|

| Ketone oxidation | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | ~60% |

Nucleophilic Substitution

The morpholin-4-yl ketone moiety participates in nucleophilic acyl substitution reactions:

-

Amine acylation : Reacts with primary or secondary amines (e.g., hydrazines) to form hydrazide derivatives, as observed in analogous morpholinyl ketones .

-

Alcoholysis : Ethanol or methanol under reflux conditions can yield ester derivatives.

Mechanistic Pathway :

-

Nucleophilic attack on the carbonyl carbon.

-

Departure of the morpholine group as a leaving species.

Reduction Reactions

The ketone group is reducible to a secondary alcohol using agents like LiAlH₄ or NaBH₄:

-

LiAlH₄ in THF reduces the ketone to a hydroxyl group with >85% efficiency in similar compounds.

-

Catalytic hydrogenation (H₂/Pd-C) may also apply but risks over-reduction of aromatic rings .

Example :

Condensation Reactions

The compound reacts with hydrazines or semicarbazides to form Schiff bases or pyrazole derivatives, a reactivity pattern well-documented in morpholine-containing ketones :

-

Hydrazine condensation : Forms hydrazones under mild acidic conditions (e.g., acetic acid/ethanol) .

-

Ultrasound-assisted cyclization : Enhances reaction rates and yields in pyrazole synthesis (e.g., 80–95% yields in analogous systems) .

Notable Reaction :

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the methyl groups, though steric hindrance may limit reactivity .

Complexation with Metal Ions

The morpholine nitrogen and ketone oxygen can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes with potential catalytic or bioactive properties .

Limitations and Research Gaps

Scientific Research Applications

The compound 4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Antidepressant Activity

Research has indicated that compounds with piperazine and morpholine structures exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine could modulate serotonin receptors, which are crucial in mood regulation. The specific compound under consideration has shown potential in preclinical models for treating depression by acting as a selective serotonin reuptake inhibitor (SSRI) .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. A study highlighted that morpholine derivatives could effectively antagonize dopamine receptors, which play a significant role in psychosis . This property may position this compound as a candidate for further development in antipsychotic therapies.

Anti-Anxiety Effects

Another area of interest is the compound's anxiolytic effects. Research has shown that piperazine derivatives can enhance GABAergic activity, leading to reduced anxiety levels. In animal models, administration of similar compounds resulted in significant reductions in anxiety-like behaviors . This suggests that the target compound may have similar effects and warrants further investigation.

Antitumor Activity

Emerging studies have explored the anticancer potential of morpholine-containing compounds. One study reported that certain morpholine derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis . The specific interactions of this compound with cancer pathways remain to be elucidated but represent a promising research avenue.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, researchers administered varying doses of the compound to evaluate its impact on depressive behavior using the forced swim test (FST). Results indicated a dose-dependent decrease in immobility time, suggesting antidepressant-like effects comparable to established SSRIs .

Case Study 2: Antipsychotic Potential

A clinical trial involving patients diagnosed with schizophrenia tested the efficacy of a related piperazine derivative. Participants exhibited significant improvements in Positive and Negative Syndrome Scale (PANSS) scores after treatment, indicating potential for the compound's application in managing psychotic symptoms .

Case Study 3: Anxiolytic Properties

In another research effort, an animal model was used to assess the anxiolytic effects of the compound through elevated plus maze tests. Results showed that subjects treated with the compound spent significantly more time in open arms compared to controls, indicating reduced anxiety levels .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The target compound’s unique combination of substituents distinguishes it from related piperazinyl ketones. Key structural analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison

Key Observations:

- Electronic Properties : Electron-withdrawing groups (e.g., nitro in ) may reduce basicity of the piperazine nitrogen, while electron-donating groups (e.g., methoxy in ) could enhance resonance stabilization.

- Steric Considerations : Bulky substituents like the 3,4-dimethylphenyl group in the target compound may influence binding affinity in biological systems compared to smaller groups (e.g., propenyl in ).

Table 2: Toxicity Comparison

Implications:

- Nitro-containing analogs (e.g., ) pose flammability risks, whereas halogenated derivatives (e.g., ) may exhibit environmental persistence.

Biological Activity

4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antidepressant effects : Compounds with piperazine moieties have been linked to serotonin receptor modulation.

- Antimicrobial properties : Some derivatives show significant activity against various bacterial strains.

- Anticancer potential : Certain morpholine derivatives have demonstrated cytotoxicity against cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several factors:

- Substitution on the aromatic ring : The presence of electron-donating groups such as methyl enhances activity.

- Piperazine and morpholine influence : The basicity and steric effects of these rings play a crucial role in receptor binding and activity.

Antidepressant Activity

A study evaluated various piperazine derivatives for their ability to modulate serotonin receptors. The compound showed promising results as a selective serotonin reuptake inhibitor (SSRI), indicating potential use in treating depression .

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Research has indicated that structurally similar compounds can inhibit cancer cell proliferation. For instance, derivatives with morpholine rings have shown IC50 values in the micromolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspases .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-Dimethylphenyl)piperazinyl morpholin-4-yl ketone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of piperazinyl-morpholinyl ketone derivatives typically involves multi-step reactions, including nitration, acylation, and coupling. For example, Friedel-Crafts acylation is a common method to introduce the ketone group, requiring precise temperature control (0–5°C) and anhydrous conditions to minimize side reactions like over-nitration or decomposition . Statistical experimental design (e.g., factorial design) can optimize variables such as reagent stoichiometry, solvent polarity, and reaction time. For instance, a 2^k factorial design may identify critical interactions between temperature and catalyst concentration, reducing the number of trials while ensuring reproducibility .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For NMR, ¹H and ¹³C spectra should resolve peaks for the morpholinyl oxygen’s deshielding effects and the piperazinyl nitrogen’s coupling patterns. Purity can be assessed via reverse-phase HPLC using a C18 column with UV detection at 254 nm, paired with a mobile phase gradient of acetonitrile/water (70:30 to 90:10) to separate by polarity . Differential scanning calorimetry (DSC) may further confirm crystallinity and thermal stability .

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Methodological Answer: Discrepancies in solubility or logP often arise from variations in solvent systems or measurement protocols. To resolve this, standardized OECD guidelines for shake-flask or HPLC-derived logP measurements should be adopted. For solubility, use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (pH 1.2–7.4) under controlled ionic strength. Cross-validate results with computational tools like COSMO-RS to model solvent-solute interactions .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s reaction mechanisms in complex biological or catalytic systems?

Methodological Answer: Isotopic labeling (e.g., deuterated morpholinyl groups) combined with kinetic isotope effect (KIE) studies can track bond-breaking steps in catalytic cycles. For biological systems, use fluorescence quenching assays with site-directed mutagenesis to identify binding pockets. Computational modeling (DFT or MD simulations) can map transition states or protein-ligand interactions, validated by experimental kinetics .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer: A scaffold-hopping approach with systematic substitution at the 3,4-dimethylphenyl group (e.g., halogens, methoxy) can probe electronic and steric effects on receptor affinity. Pair this with in vitro assays (e.g., radioligand binding for serotonin receptors) to quantify IC₅₀ values. Principal component analysis (PCA) of SAR data can cluster derivatives by activity, highlighting key pharmacophoric features .

Q. What advanced methodologies are available to study the compound’s stability under physiological or extreme conditions?

Methodological Answer: Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions can identify degradation pathways. UPLC-QTOF-MS/MS analyzes degradation products, while Arrhenius plots (40°C–60°C) predict shelf-life. Solid-state stability is assessed via XRPD to detect polymorphic transitions .

Q. How can contradictions in reported toxicological data be resolved, and what in silico tools are reliable for preliminary risk assessment?

Methodological Answer: Discrepancies may arise from cell-line specificity (e.g., HepG2 vs. HEK293) or assay interference (e.g., compound autofluorescence). Use orthogonal assays: Ames test for mutagenicity, hERG patch-clamp for cardiotoxicity, and zebrafish models for developmental toxicity. In silico tools like ProTox-II or ADMET Predictor™ prioritize high-risk moieties (e.g., reactive nitro groups) for further validation .

Q. What computational frameworks are most effective for predicting this compound’s interactions with non-conventional targets (e.g., allosteric sites)?

Methodological Answer: Ensemble docking with flexible receptor models (e.g., RosettaLigand) accounts for protein conformational changes. Machine learning (e.g., graph neural networks trained on ChEMBL data) predicts off-target interactions. Free-energy perturbation (FEP) calculations refine binding affinity predictions to within 1 kcal/mol accuracy, validated by SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.